N-methyl-2-phenyl-N-[7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl]acetamide is a synthetic organic compound that belongs to the class of oxaspiro derivatives. This compound is notable for its interactions with kappa-opioid receptors and has potential applications in pharmacology, particularly for its anti-inflammatory and analgesic properties. The molecular formula for this compound is .
The compound is classified as an oxaspiro compound, specifically featuring a pyrrolidine moiety. It is derived from the structural modifications of existing opioid derivatives, which enhance its pharmacological profile. The compound's synthesis and characterization have been documented in various scientific literature, highlighting its role as a kappa-opioid receptor agonist .
The synthesis of N-methyl-2-phenyl-N-[7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl]acetamide typically involves multi-step organic reactions. Key steps include:
Technical details regarding specific reagents, conditions, and yields are often proprietary or found in patent literature .
The molecular structure of N-methyl-2-phenyl-N-[7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl]acetamide can be represented as follows:
Molecular Structure
Key structural data include:
N-methyl-2-phenyl-N-[7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl]acetamide participates in several chemical reactions:
These reactions are crucial for developing analogs with improved efficacy or reduced side effects .
The mechanism of action for N-methyl-2-phenyl-N-[7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl]acetamide primarily involves its interaction with kappa-opioid receptors in the central nervous system. Upon binding to these receptors, it induces analgesic effects by modulating pain pathways and neurotransmitter release.
Pharmacological studies have shown that this compound exhibits significant binding affinity for kappa-opioid receptors, contributing to its potential therapeutic effects against pain and inflammation . Specific binding assays have indicated effective inhibition constants (IC50) that demonstrate its potency compared to other opioid derivatives.
Key chemical properties include:
Relevant data from safety assessments indicate low toxicity profiles at therapeutic doses, making it a candidate for clinical applications .
N-methyl-2-phenyl-N-[7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl]acetamide has several scientific uses:
N-methyl-2-phenyl-N-[7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl]acetamide (commonly designated U-69593) emerged from Upjohn Company’s research in the 1980s as part of a strategic effort to develop selective κ-opioid receptor (KOR) agonists with improved specificity over traditional opioids. This compound represented a significant advancement in neuropharmacology by providing a tool to study KOR’s role in pain modulation without activating μ-opioid receptors (MOR) associated with addiction and respiratory depression [4] [5]. Early studies positioned U-69593 as a critical pharmacological probe to dissect KOR-mediated effects, including analgesia, diuresis, and dysphoria, distinguishing it from earlier non-selective opioids like morphine [6]. Its discovery catalyzed research into structurally nuanced opioids that could potentially circumvent the public health crises linked to MOR agonists.
The compound’s historical significance is underscored by its role in validating the therapeutic potential of KOR activation for managing neuropathic pain and itch, while simultaneously highlighting challenges like sedation and aversion. Research over decades has cemented U-69593 as a reference standard for KOR selectivity, facilitating the development of newer analogs with optimized profiles [5] [6].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: